molecular formula C13H22O B12691275 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol CAS No. 94201-24-8

2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol

Cat. No.: B12691275
CAS No.: 94201-24-8
M. Wt: 194.31 g/mol
InChI Key: RVYMPTPRZXBDOF-WQLSENKSSA-N
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Description

2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol (CAS 94201-24-8) is a tertiary alcohol characterized by a cyclohexenylidene moiety substituted with three methyl groups and a propanol chain. Its molecular formula is C₁₃H₂₂O, with a molecular weight of 194.31 g/mol . Structurally, the compound features a conjugated system between the cyclohexene ring and the propanol group, which may influence its polarity, solubility, and reactivity.

Properties

CAS No.

94201-24-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(3E)-2-methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propan-1-ol

InChI

InChI=1S/C13H22O/c1-10(9-14)8-12-11(2)6-5-7-13(12,3)4/h6,8,10,14H,5,7,9H2,1-4H3/b12-8-

InChI Key

RVYMPTPRZXBDOF-WQLSENKSSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C\C(C)CO)(C)C

Canonical SMILES

CC1=CCCC(C1=CC(C)CO)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable methylating agent under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of high-purity 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol has been explored for its potential as a precursor in the synthesis of bioactive compounds. Its structural attributes allow it to participate in reactions that yield therapeutic agents with enhanced efficacy.

Agrochemicals

The compound is investigated for use in agrochemical formulations, particularly as a plant growth regulator. Studies have shown that derivatives of this compound can stimulate vegetative growth and enhance chlorophyll content in crops such as maize and cucumber, potentially serving as alternatives to traditional plant hormones .

Materials Science

In materials science, the compound's unique properties make it suitable for applications in the development of advanced materials. Its role as a monomer in polymer synthesis is being studied to create materials with specific mechanical and thermal properties.

Case Studies

StudyApplicationFindings
Lyashchuk et al., 1993Synthesis of bioactive compoundsDemonstrated the ability of derivatives to enhance biological activity in specific assays .
IR-4 ProjectAgrochemical formulationsIdentified potential as a plant growth regulator with auxin-like effects on crop growth .
Western Sydney UniversityMaterials developmentExplored its use in creating polymers with tailored properties for industrial applications .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-63-7)

  • Molecular Formula : C₁₂H₂₀O (MW: 180.29 g/mol)
  • Key Differences :
    • Functional Group : Ketone (-C=O) vs. alcohol (-OH) in the target compound.
    • Polarity : The ketone has lower polarity than the alcohol, leading to reduced water solubility.
    • Reactivity : The ketone is less reactive in nucleophilic substitutions but may undergo condensation reactions.
  • Applications : Likely used in fragrance formulations (e.g., as a β-damascone analog) due to its stable cyclic ketone structure .

(3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one (CAS 127-41-3)

  • Molecular Formula : C₁₃H₂₀O (MW: 192.30 g/mol)
  • Key Differences: Structure: Extended conjugated enone system vs. isolated cyclohexenylidene-propanol. Lipophilicity: Higher logP (estimated 3.8) compared to the target compound (logP ~2.9), favoring lipid solubility.
  • Applications : Widely used in perfumery (e.g., α- and β-damascones) for its fruity-woody odor profile .

3-Cyclohexene-1-propanol, α,6,6-trimethyl-2-methylene- (CAS 57069-87-1)

  • Molecular Formula : C₁₃H₂₂O (MW: 194.31 g/mol)
  • Key Differences :
    • Substituent Arrangement : Methylene group at C2 vs. ylidene linkage in the target compound.
    • Stereochemistry : Altered double bond positioning (cyclohex-3-ene vs. cyclohex-2-ene) affects ring strain and reactivity.
  • Regulatory Status: Limited safety data, but structurally similar alcohols may require handling under standard organic compound protocols .

Data Table: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol (94201-24-8) C₁₃H₂₂O 194.31 Alcohol Fragrance intermediates, polymers
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one (84604-63-7) C₁₂H₂₀O 180.29 Ketone Perfumery, flavoring agents
(3E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one (127-41-3) C₁₃H₂₀O 192.30 Enone Fragrance (e.g., β-damascone)
3-Cyclohexene-1-propanol, α,6,6-trimethyl-2-methylene- (57069-87-1) C₁₃H₂₂O 194.31 Alcohol Research/industrial intermediates

Research Findings and Implications

  • Odor Profile : Compared to ketones (e.g., CAS 127-41-3), the alcohol may exhibit milder or less stable olfactory characteristics due to oxidation susceptibility .

Biological Activity

2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol (CAS Number: 94201-24-8) is a compound characterized by its unique structure, which includes a cyclohexene moiety and a propanol group. This compound has garnered interest due to its potential biological activities, including antimicrobial and plant growth regulatory effects.

PropertyValue
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
CAS Number94201-24-8
EINECS303-608-7
Purity96%

Antimicrobial Activity

Research has indicated that compounds with similar structural features to 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol exhibit significant antimicrobial properties. For instance, terpenes and related compounds have shown effectiveness against various bacterial strains and fungi. The specific mechanism often involves disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis.

Case Study: Terpenes as Antimicrobial Agents

A study demonstrated that monoterpenes like limonene and α-terpineol exhibited IC50 values (the concentration required to inhibit 50% of microbial growth) in the low millimolar range against several pathogens. While specific IC50 values for 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol are not widely reported, its structural similarity suggests potential for similar activity .

Plant Growth Regulation

The compound's potential as a plant growth regulator has also been investigated. Compounds with structural similarities often exhibit auxin-like or cytokinin-like activities that stimulate plant growth.

Research Findings: Auxin-like Activity

In a study examining synthetic low molecular weight compounds for their growth-regulating effects on maize (Zea mays L.), it was found that certain derivatives enhanced vegetative growth significantly at concentrations as low as 109 M10^{-9}\text{ M}. The increase in biomass was attributed to enhanced photosynthetic activity and chlorophyll synthesis .

The biological activity of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol is likely linked to its ability to interact with cell membranes and influence lipid dynamics. This interaction can alter membrane fluidity, impacting cellular processes such as nutrient uptake and signal transduction.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of microbial growth
Plant Growth RegulatorStimulates vegetative growth in plants
MechanismAlters membrane fluidity and affects cellular processes

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol?

  • Methodology : The compound (CAS 94201-24-8, C₁₃H₂₂O) is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve its cyclohexenylidene and propanol moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (MW 194.3 g/mol). Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and isocratic elution (e.g., 70% acetonitrile/30% water) .

Q. How is 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol synthesized in laboratory settings?

  • Methodology : The compound is synthesized via cyclization of 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. Reaction conditions include anhydrous dichloromethane at 0–5°C under nitrogen, followed by quenching with aqueous NaHCO₃ and purification via silica gel chromatography (hexane/ethyl acetate, 8:2) .

Q. What stability considerations are critical for storing this compound?

  • Methodology : The compound is light- and oxygen-sensitive. Store under inert gas (argon) at –20°C in amber glass vials. Stability in solution (e.g., DMSO or ethanol) should be verified weekly via HPLC to detect degradation products like 2,6,6-trimethylcyclohex-2-en-1-one .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of 2-Methyl-3-(2,6,6-trimethylcyclohex-2-en-1-ylidene)propanol synthesis?

  • Methodology : Stereoselectivity is controlled by the choice of Lewis acid catalyst. For example, BF₃·Et₂O favors the E-isomer (80% yield), while TiCl₄ promotes the Z-isomer (65% yield). Reaction kinetics are monitored via in-situ FTIR to track intermediate formation. Computational modeling (DFT) predicts transition-state energies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural validation?

  • Methodology : Discrepancies in NMR assignments (e.g., cyclohexenylidene protons) are addressed by 2D-COSY and NOESY experiments. For example, cross-peaks between H-3 (δ 5.2 ppm) and H-1′ (δ 1.8 ppm) confirm spatial proximity. Isotopic labeling (²H or ¹³C) may clarify ambiguous signals .

Q. What pharmacological applications are being explored for this compound?

  • Methodology : In vitro assays screen for antimicrobial activity (MIC against S. aureus and E. coli) and anti-inflammatory effects (COX-2 inhibition). Cytotoxicity is tested via MTT assays on HEK-293 cells. Structure-activity relationships (SAR) are studied by modifying the cyclohexenylidene substituents .

Q. What purification challenges arise during scale-up, and how are they mitigated?

  • Methodology : Column chromatography becomes inefficient at >10 g scales. Switch to centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:4:1) solvent system. Purity >98% is confirmed via GC-MS with a DB-5 column (30 m × 0.25 mm) .

Q. How can isotopic labeling enhance pharmacokinetic studies of this compound?

  • Methodology : Synthesize deuterated analogs (e.g., CD₃ at the 2-methyl group) via Pd/C-catalyzed H/D exchange. Use LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) in rodent plasma. Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) are modeled using non-compartmental analysis .

Notes

  • Methodological Focus : Emphasis on reproducible protocols for synthesis, analysis, and application in line with academic research standards.

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